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Compound of Interest

Compound Name:
1,1,1-Trifluoro-6-methylheptane-

2,4-dione

Cat. No.: B1581518 Get Quote

1,1,1-Trifluoro-6-methylheptane-2,4-dione, a member of the β-diketone family, is a molecule

of significant interest in coordination chemistry, catalysis, and materials science. Its structure is

characterized by a heptane backbone with carbonyl groups at the 2- and 4-positions, a methyl

group at the 6-position, and a trifluoromethyl group at the 1-position. The presence of the highly

electronegative trifluoromethyl (CF₃) group profoundly influences the molecule's electronic

properties, acidity, and its behavior in solution, making it a compelling subject for detailed

structural analysis.

This guide provides a comprehensive examination of the molecular structure of 1,1,1-Trifluoro-
6-methylheptane-2,4-dione. We will move beyond a simple description of its connectivity to

explore the dynamic equilibrium of its tautomeric forms, which is central to its reactivity. The

causality behind the choice of analytical techniques will be explained, offering field-proven

insights for researchers and drug development professionals. Every piece of evidence

presented is part of a self-validating system for structural elucidation, grounded in authoritative

spectroscopic and physical data.

Core Molecular Properties
A foundational understanding begins with the compound's basic chemical and physical

properties. These data provide the initial parameters for any experimental design.
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Property Value Source

IUPAC Name
1,1,1-trifluoro-6-

methylheptane-2,4-dione
[1]

CAS Number 461-92-7 [2][3]

Molecular Formula C₈H₁₁F₃O₂ [2]

Molecular Weight 196.17 g/mol [2]

Canonical SMILES CC(C)CC(=O)CC(=O)C(F)(F)F [2]

Density 1.143 g/cm³ [2]

Boiling Point 183.6°C at 760 mmHg [2]

Flash Point 57.4°C [2]

pKa (Predicted) 6.47 ± 0.10 [2]

The Central Structural Feature: Keto-Enol
Tautomerism
Like most β-diketones, 1,1,1-Trifluoro-6-methylheptane-2,4-dione does not exist as a single

static structure but as an equilibrium mixture of tautomers: a keto form and an enol form.[4][5]

Tautomers are constitutional isomers that readily interconvert, typically through the migration of

a proton.[6] The presence of the electron-withdrawing trifluoromethyl group makes the α-

protons (on the carbon between the two carbonyls) significantly more acidic, which heavily

influences the position of this equilibrium.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two

chelated cis-enol forms.[7] The enol form is stabilized by the formation of a six-membered

quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the C=C

double bond with the carbonyl group.[4][6] The equilibrium generally favors the enol tautomer

where the double bond is conjugated with the more electronically favorable group.

Caption: Keto-enol tautomerism in β-diketones.
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Spectroscopic Elucidation of the Molecular
Structure
The definitive structure and the tautomeric equilibrium are established not by a single method,

but by the convergence of evidence from multiple spectroscopic techniques. Each method

provides a unique piece of the structural puzzle.

Experimental Protocol: A Generalized Workflow for
Spectroscopic Analysis
The following protocol outlines the standard steps for characterizing a sample of 1,1,1-
Trifluoro-6-methylheptane-2,4-dione.
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Sample Preparation

Data Acquisition

Data Interpretation & Elucidation

Obtain pure sample of
1,1,1-Trifluoro-6-methylheptane-2,4-dione

Prepare solutions in appropriate
deuterated solvents (e.g., CDCl₃, Acetone-d₆)

for NMR analysis.

Prepare a neat sample (liquid film)
or KBr pellet for IR analysis.

Prepare a dilute solution in a
volatile solvent (e.g., Methanol)

for MS analysis.

Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Acquire FT-IR Spectrum Acquire Mass Spectrum (EI/ESI)

Analyze chemical shifts, coupling
constants, and integration in NMR

to identify tautomers and assign protons.

Identify characteristic functional group
absorptions (C=O, O-H, C=C)

in IR spectrum.

Determine molecular weight from
molecular ion peak and analyze
fragmentation patterns in MS.

Correlate all data to confirm
the molecular structure and
quantify the keto-enol ratio.

Click to download full resolution via product page

Caption: General workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying the tautomeric equilibrium of β-diketones.

¹H NMR: The proton NMR spectrum provides clear, quantifiable evidence of both tautomers.

Enol Form: A characteristic signal for the enolic proton (-OH) appears as a broad singlet

far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen
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bond. A sharp singlet corresponding to the vinyl proton (-CH=) is expected around 5.5-6.5

ppm.[8]

Keto Form: The methylene protons (-CH₂-) flanked by the two carbonyls would produce a

singlet around 3.5-4.0 ppm.[8]

Isobutyl Group: Both tautomers will show signals for the isobutyl group: a doublet for the

two methyl groups, a multiplet for the tertiary CH, and a doublet for the CH₂ group

adjacent to the carbonyl.

Causality: By integrating the distinct signals of the enol's vinyl proton and the keto's

methylene protons, one can precisely calculate the keto-enol ratio in the given solvent.

¹³C NMR: The carbon spectrum corroborates the findings from ¹H NMR.

Enol Form: Two distinct signals for the sp² hybridized carbons of the C=C-OH system are

observed, typically around 90-100 ppm for the C-H carbon and 170-180 ppm for the C-O

carbon. The carbonyl carbon signal is also in the 180-195 ppm range.

Keto Form: A signal for the methylene carbon appears around 50-60 ppm, and two distinct

carbonyl carbon signals are observed, one of which is a quartet due to coupling with the

fluorine atoms.

CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet (due to ¹J-

coupling with the three fluorine atoms) in the range of 115-125 ppm.

¹⁹F NMR: This technique is essential for fluorinated compounds.

A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃

group. Its chemical shift provides confirmation of the electronic environment.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule and

distinguish between the tautomers.[10]

Enol Form: A very broad absorption band from 2500-3200 cm⁻¹ is characteristic of the

strongly hydrogen-bonded O-H group. Strong absorptions between 1640-1580 cm⁻¹ are due
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to the C=O and C=C stretching vibrations of the conjugated system.[11]

Keto Form: Two distinct, sharp C=O stretching bands would be expected in the region of

1700-1740 cm⁻¹, characteristic of a non-conjugated diketone.[11]

Causality: The presence of the broad O-H band and the lower-frequency C=O/C=C bands

are definitive proof of the enol form's existence. The relative intensity of these bands

compared to the keto C=O bands gives a qualitative sense of the equilibrium position.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's

fragmentation, which helps confirm its overall composition and connectivity.

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 196,

corresponding to the molecular weight of C₈H₁₁F₃O₂.

Fragmentation: Key fragmentation patterns would include the loss of the isobutyl group ([M-

57]⁺), the loss of the trifluoromethyl group ([M-69]⁺), and cleavage between the carbonyl

groups.

Molecular Ion (M⁺)
m/z = 196

[M-57]⁺
Loss of isobutyl group

(•C₄H₉)

[M-69]⁺
Loss of trifluoromethyl group

(•CF₃)

[M-15]⁺
Loss of methyl group

(•CH₃)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Crystallographic Insights from Metal Complexes
While obtaining a single crystal of 1,1,1-Trifluoro-6-methylheptane-2,4-dione itself can be

challenging, its deprotonated form (1,1,1-trifluoro-6-methylheptane-2,4-dionate) readily acts as

a bidentate ligand, forming stable complexes with a wide range of metal ions. X-ray
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crystallographic analysis of these metal complexes provides invaluable, high-resolution data on

the ligand's structure in a coordinated state.[12][13]

In these complexes, the ligand adopts the enolate form, where the negative charge is

delocalized over the O-C-C-C-O framework. Crystal structures reveal precise bond lengths and

angles, showing that the C-C and C-O bond lengths within the chelate ring are intermediate

between single and double bonds, confirming this delocalization.[14] This structural data from

coordination compounds serves as a powerful, tangible model for understanding the geometry

of the enol tautomer.

Conclusion
The molecular structure of 1,1,1-Trifluoro-6-methylheptane-2,4-dione is a dynamic and

multifaceted system, dominated by a keto-enol tautomeric equilibrium that is heavily shifted

towards the enol form due to electronic stabilization from the trifluoromethyl group and

resonance/intramolecular hydrogen bonding. A comprehensive, multi-technique spectroscopic

approach is essential for its full characterization. NMR spectroscopy provides quantitative data

on the tautomeric ratio, IR spectroscopy confirms the functional groups of each form, and mass

spectrometry validates the molecular weight and connectivity. Further structural details are

powerfully illuminated by crystallographic studies of its metal complexes. For researchers in

materials science and drug development, a thorough understanding of this equilibrium and the

factors that influence it is paramount, as it dictates the molecule's reactivity, coordination

behavior, and ultimate application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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